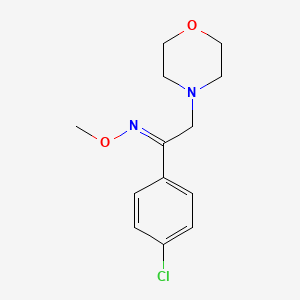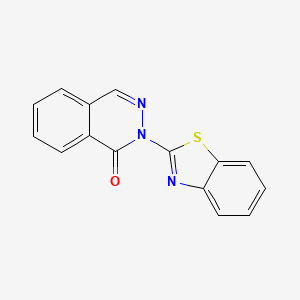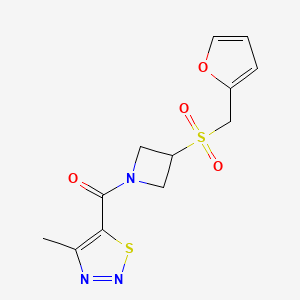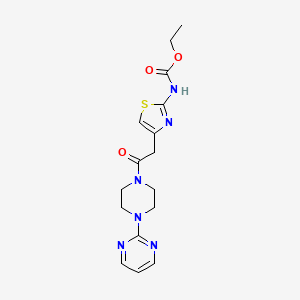![molecular formula C19H18N2O4 B2633481 N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide CAS No. 341966-17-4](/img/structure/B2633481.png)
N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide is a complex organic compound with the molecular formula C19H18N2O4 This compound is known for its unique structure, which includes a chromenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide typically involves the condensation of a chromenone derivative with a benzamide derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
Scientific Research Applications
N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide include:
- N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]acetamide
- N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]propionamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and the presence of the benzamide moiety, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(8E)-8-(dimethylaminomethylidene)-2,5-dioxo-6,7-dihydrochromen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21(2)11-13-8-9-16(22)14-10-15(19(24)25-17(13)14)20-18(23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRJIWWSIBOVRV-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)
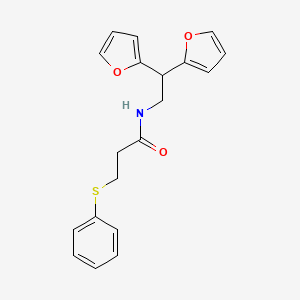

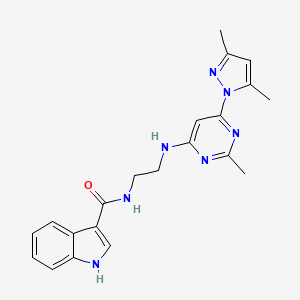
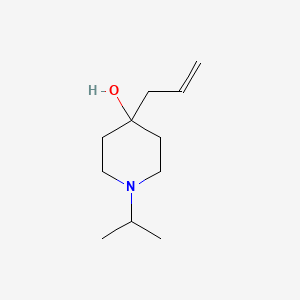
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)


![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B2633410.png)

